molecular formula C12H14O4 B061483 3-Acetoxy-2-benzylpropanoic acid CAS No. 187610-68-0

3-Acetoxy-2-benzylpropanoic acid

Cat. No.: B061483
CAS No.: 187610-68-0
M. Wt: 222.24 g/mol
InChI Key: XMLOIFZEDYSEGK-UHFFFAOYSA-N
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Description

3-Acetoxy-2-benzylpropanoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is a derivative of propanoic acid, featuring an acetoxy group at the third position and a benzyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2-benzylpropanoic acid typically involves the esterification of 2-benzylpropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-Benzylpropanoic acid+Acetic anhydride3-Acetoxy-2-benzylpropanoic acid+Acetic acid\text{2-Benzylpropanoic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Benzylpropanoic acid+Acetic anhydride→3-Acetoxy-2-benzylpropanoic acid+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2-benzylpropanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-benzylpropanoic acid and acetic acid.

    Oxidation: The benzyl group can be oxidized to form a carboxylic acid derivative.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 2-Benzylpropanoic acid and acetic acid.

    Oxidation: Benzyl carboxylic acid derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

3-Acetoxy-2-benzylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2-benzylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active benzylpropanoic acid moiety, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpropanoic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    3-Hydroxy-2-benzylpropanoic acid: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.

    3-Acetoxy-2-methylpropanoic acid:

Uniqueness

3-Acetoxy-2-benzylpropanoic acid is unique due to the presence of both an acetoxy group and a benzyl group, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

2-(acetyloxymethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLOIFZEDYSEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268294
Record name α-[(Acetyloxy)methyl]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187610-68-0
Record name α-[(Acetyloxy)methyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187610-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Acetyloxy)methyl]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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